

Application Notes and Protocols for ILKAP-Targeted Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase-Associated Phosphatase (ILKAP) is a member of the protein phosphatase 2C (PP2C) family and a key regulator of the Integrin-Linked Kinase (ILK) signaling pathway. Emerging evidence highlights the multifaceted role of ILKAP in cancer progression. It can act as a tumor suppressor in some cancers by negatively regulating the prosurvival ILK/AKT/GSK3β signaling axis, leading to cell cycle arrest and apoptosis. Conversely, in other contexts, such as hepatocellular carcinoma, it has been implicated in promoting metastasis. This dual functionality makes ILKAP an intriguing target for cancer research and therapeutic development.

These application notes provide an overview of ILKAP's role in cancer and detail protocols for studying its function, primarily through genetic modulation techniques, as specific small-molecule inhibitors for ILKAP are not yet widely available.

ILKAP Expression in Human Cancers

Analysis of publicly available cancer databases, such as The Cancer Genome Atlas (TCGA) and The Human Protein Atlas, reveals differential expression of ILKAP across various tumor types. This data can inform the selection of relevant cancer models for ILKAP-focused research.



Table 1: ILKAP mRNA and Protein Expression in Selected Human Cancers

Cancer Type	ILKAP mRNA Expression (TCGA)	ILKAP Protein Expression (The Human Protein Atlas)
Breast Cancer	Low to moderate expression observed in a majority of tumor samples.	Low to medium cytoplasmic and nuclear staining reported in a subset of breast cancer tissues.[1][2][3]
Prostate Cancer	Expression levels vary among different subtypes and stages of prostate cancer.	Medium to high cytoplasmic and nuclear positivity observed in prostate cancer tissues.[4]
Ovarian Cancer	Analysis of TCGA data for high-grade serous ovarian adenocarcinoma shows varied ILKAP mRNA expression.[5][6] [7][8][9]	Low to medium cytoplasmic and nuclear staining is observed in ovarian cancer tissues.[1]

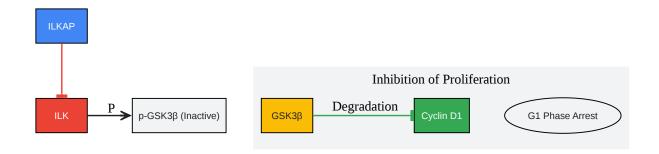
Key Signaling Pathways Involving ILKAP in Cancer

ILKAP's primary mechanism of action involves the dephosphorylation of key signaling proteins. Understanding these pathways is crucial for designing experiments and interpreting results.

ILKAP-ILK-GSK3β Signaling Pathway

ILKAP directly interacts with and inhibits the kinase activity of ILK. This inhibition prevents the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 Beta (GSK3 β). Active GSK3 β can then phosphorylate downstream targets, such as Cyclin D1, leading to its degradation and ultimately causing cell cycle arrest in the G1 phase.[10]



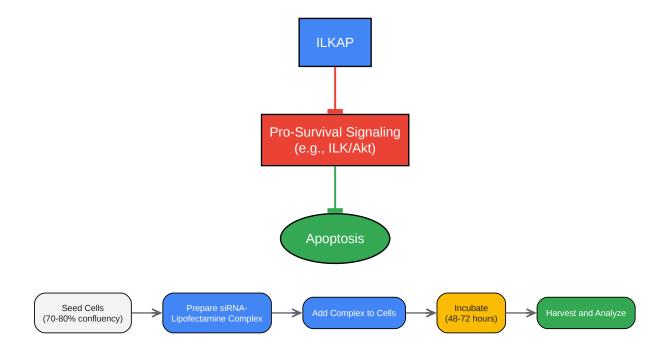


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Caption: ILKAP-mediated inhibition of the ILK/GSK3ß signaling pathway.

ILKAP and Apoptosis

By inhibiting the pro-survival signals mediated by ILK and Akt, ILKAP can sensitize cancer cells to apoptotic stimuli. Knockdown of ILKAP has been shown to protect cells from apoptosis, while its overexpression can enhance cell death.



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